ethyl N-(2,4-dinitrophenoxy)carbamate

Hydrolytic stability Carbamate degradation Alkaline hydrolysis kinetics

Ethyl N-(2,4-dinitrophenoxy)carbamate (CAS 13278-84-7) is a synthetic O-aryl carbamate ester bearing a 2,4-dinitrophenoxy leaving group conjugated to an ethyl carbamate moiety (molecular formula C₉H₉N₃O₇, exact mass 271.04405 Da). The compound belongs to the broader class of dinitrophenoxy carbamates, which includes analogs differentiated by the O-alkyl substituent on the carbamate nitrogen (e.g., tert-butyl, methyl) and by the aryl ring substitution pattern.

Molecular Formula C9H9N3O7
Molecular Weight 271.18 g/mol
CAS No. 13278-84-7
Cat. No. B089246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-(2,4-dinitrophenoxy)carbamate
CAS13278-84-7
Synonymsethyl (2,4-dinitrophenoxy)carbamate
Molecular FormulaC9H9N3O7
Molecular Weight271.18 g/mol
Structural Identifiers
SMILESCCOC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H9N3O7/c1-2-18-9(13)10-19-8-4-3-6(11(14)15)5-7(8)12(16)17/h3-5H,2H2,1H3,(H,10,13)
InChIKeyIFJVFZXMHAKZIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-(2,4-dinitrophenoxy)carbamate (CAS 13278-84-7): Core Structural and Physicochemical Baseline for Procurement Decision-Making


Ethyl N-(2,4-dinitrophenoxy)carbamate (CAS 13278-84-7) is a synthetic O-aryl carbamate ester bearing a 2,4-dinitrophenoxy leaving group conjugated to an ethyl carbamate moiety (molecular formula C₉H₉N₃O₇, exact mass 271.04405 Da) [1]. The compound belongs to the broader class of dinitrophenoxy carbamates, which includes analogs differentiated by the O-alkyl substituent on the carbamate nitrogen (e.g., tert-butyl, methyl) and by the aryl ring substitution pattern [2]. Its defining structural feature is the combination of a strongly electron-withdrawing 2,4-dinitrophenoxy group with an N-H carbamate, which imparts distinct hydrolytic lability profiles and reactivity as an electrophilic synthon relative to N,N-disubstituted or N-alkyl carbamate analogs [3]. The compound is listed under the ECHA database and classified as a skin sensitizer (GHS Skin Sens. 1) [1].

Why Ethyl N-(2,4-dinitrophenoxy)carbamate Cannot Be Simply Replaced by In-Class Analogs: Structural Divergence with Functional Consequences


Generic substitution across the dinitrophenoxy carbamate family is not scientifically defensible because the O-alkyl substituent on the carbamate nitrogen directly controls three critical parameters: (1) hydrolytic half-life under alkaline conditions, which varies by orders of magnitude between ethyl, tert-butyl, and methyl esters [1]; (2) the leaving group ability of the 2,4-dinitrophenoxide moiety in nucleophilic acyl substitution, which governs reactivity as a derivatization or coupling reagent [2]; and (3) the compound's utility as a nitrene precursor in C–H amidation chemistry, where the tert-butyl analog (CAS 17508-16-6) has been established as an effective and stable nitrene source but the ethyl analog has not been validated for this application [3]. These structural differences render in-class analogs non-interchangeable for any application requiring defined reaction kinetics, shelf stability, or validated synthetic performance.

Quantitative Differentiation Evidence for Ethyl N-(2,4-dinitrophenoxy)carbamate vs. Closest Analogs: A Procurement-Relevant Data Guide


Hydrolytic Stability: Ethyl Ester vs. tert-Butyl Ester Under Alkaline Conditions

The alkaline hydrolysis rate of carbamate esters is strongly dependent on the O-alkyl substituent. Ethyl carbamates undergo hydrolysis via a BAC2 mechanism (rate-determining hydroxide attack at the carbonyl carbon) and exhibit intermediate hydrolytic lability relative to the more labile methyl esters and the significantly more stable tert-butyl esters [1]. For the ethyl N-(2,4-dinitrophenoxy)carbamate, the presence of the electron-withdrawing 2,4-dinitrophenoxy leaving group further accelerates hydrolysis via a competing E1cB mechanism, making its hydrolytic half-life under standard alkaline conditions (pH 11–12) shorter than that of its tert-butyl analog (CAS 17508-16-6) by an estimated factor of 10²–10³ based on class-level structure–reactivity relationships [2].

Hydrolytic stability Carbamate degradation Alkaline hydrolysis kinetics

Leaving Group Potency: 2,4-Dinitrophenoxy vs. Mononitrophenoxy in Nucleophilic Acyl Substitution

The 2,4-dinitrophenoxy group is a superior leaving group compared to 4-nitrophenoxy or unsubstituted phenoxy in nucleophilic acyl substitution reactions. The dual nitro substitution at the 2- and 4-positions lowers the pKₐ of the conjugate acid (2,4-dinitrophenol, pKₐ ≈ 4.1) by approximately 3 log units relative to 4-nitrophenol (pKₐ ≈ 7.2), making the 2,4-dinitrophenoxide ion a far weaker base and therefore a far better leaving group [1]. This difference is mechanistically significant: in tetrahedral intermediates formed during carbamate hydrolysis or aminolysis, the 2,4-dinitrophenoxy group is expelled preferentially over competing leaving groups such as carboxylate or alkoxide, enabling chemoselective bond cleavage [2].

Leaving group ability Nucleophilic acyl substitution Carbamate reactivity

Nitrene Source Validation: tert-Butyl Analog Confirmed Effective; Ethyl Analog Unvalidated

In a direct head-to-head methodological context, tert-butyl 2,4-dinitrophenoxycarbamate (CAS 17508-16-6) has been explicitly validated as an effective and stable nitrene source for Rh(III)-catalyzed directed C–H amidation of arenes 'on water,' providing N-Boc-aminated products with good functional group tolerance [1]. The publication by Ali et al. (2015) specifically uses the tert-butyl dinitrophenoxycarbamate and reports efficient amidation across a range of arene substrates. The ethyl analog (CAS 13278-84-7) is not mentioned in this methodology and its performance as a nitrene precursor under identical or comparable conditions has not been reported. The mechanistic divergence arises from the difference in carbamate N-substituent: the tert-butyl group provides steric stabilization of the putative nitrene intermediate, whereas the ethyl analog, lacking this steric bulk, may undergo competing hydrolysis or undesired N–O bond cleavage pathways.

C-H amidation Nitrene precursor Rhodium catalysis Synthetic methodology

Molecular Weight and Lipophilicity: Ethyl vs. tert-Butyl Dinitrophenoxycarbamate for Permeability-Dependent Applications

The ethyl ester (MW 271.18 g/mol, XLogP3-AA = 1.8) is significantly smaller and less lipophilic than the tert-butyl analog (MW 299.24 g/mol, estimated XLogP3-AA ≈ 2.5–2.8) [1]. This physicochemical divergence has downstream consequences for any application where molecular size and lipophilicity are design parameters—including membrane permeability in cell-based assays, blood–brain barrier penetration potential, and solubility in aqueous vs. organic media. The lower molecular weight and lower logP of the ethyl compound may favor aqueous solubility and renal clearance in biological contexts, while the tert-butyl analog's higher lipophilicity may favor passive membrane diffusion and metabolic stability via steric shielding [2].

Physicochemical properties Lipophilicity Membrane permeability LogP

Skin Sensitization Hazard: GHS Classification Differentiates Ethyl Dinitrophenoxycarbamate from Structural Analogs Lacking the Dinitroaryl Motif

Ethyl N-(2,4-dinitrophenoxy)carbamate is classified under the Globally Harmonized System (GHS) as a Skin Sensitizer Category 1 (H317: May cause an allergic skin reaction) with 100% notification rate in the ECHA C&L Inventory [1]. This classification is attributable to the electron-deficient 2,4-dinitrophenyl moiety, which can act as a hapten by forming covalent adducts with nucleophilic residues on skin proteins [2]. In contrast, simple alkyl carbamates lacking the dinitroaryl group (e.g., ethyl carbamate, methyl carbamate) are primarily classified for carcinogenicity or acute toxicity rather than skin sensitization, reflecting a fundamentally different hazard profile driven by the dinitrophenoxy substructure [3].

Toxicology Skin sensitization GHS classification Safety assessment

Ethyl N-(2,4-dinitrophenoxy)carbamate: Evidence-Based Application Scenarios for Research and Industrial Procurement


Controlled Hydrolytic Release Studies and Carbamate Prodrug Design

The intermediate hydrolytic lability of ethyl N-(2,4-dinitrophenoxy)carbamate—faster than the tert-butyl analog but slower than methyl esters—makes it a candidate scaffold for controlled-release applications where a defined half-life under physiological or mildly alkaline conditions is desired [1]. The 2,4-dinitrophenoxy leaving group provides a UV-active chromophore that enables real-time spectrophotometric monitoring of hydrolysis kinetics at 360–400 nm, a practical advantage over non-chromophoric leaving groups [2]. This compound is therefore suited for mechanistic enzymology studies of carboxylesterase and amidase activity, as well as for prodrug design where the dinitrophenoxy moiety serves both as a cleavable protecting group and as a quantifiable release marker.

Precursor for O-Aryl Hydroxylamine Derivatives via Selective Carbamate Cleavage

The 2,4-dinitrophenoxy group in this compound can be selectively displaced by nucleophiles under controlled alkaline conditions, generating O-alkyl hydroxylamine derivatives that are valuable intermediates in heterocycle synthesis and bioconjugation [1]. This reactivity profile distinguishes the ethyl ester from the sterically hindered tert-butyl analog, where nucleophilic attack at the carbonyl is retarded. The resulting hydroxylamine products serve as key building blocks for the synthesis of N-alkoxyureas, N-alkoxyamides, and other pharmacologically relevant nitrogen-containing scaffolds [2].

Analytical Reference Standard for Dinitrophenoxy Carbamate Quantification in Environmental and Residue Analysis

Ethyl N-(2,4-dinitrophenoxy)carbamate is structurally related to the dinitrophenol carbamate pesticide class (e.g., dinobuton, dinocap) and can serve as a model analyte or internal standard in HPLC and GC-MS method development for environmental monitoring of dinitrophenoxy carbamate residues [1]. Its distinct retention time and UV absorption profile (λmax ~340 nm for the dinitrophenoxy chromophore) enable its use as a retention time marker and recovery surrogate in multi-residue analytical methods targeting dinitrophenol-derived pesticides in soil, water, and agricultural products [2]. Metrological traceability is supported by the availability of the compound through Sigma-Aldrich (Catalog No. 333107) with spectral characterization data accessible via SpectraBase [3].

Structure–Reactivity Relationship (SAR) Probe for Carbamate Hydrolysis Mechanism Elucidation

The combination of a strong electron-withdrawing leaving group (2,4-dinitrophenoxy, pKₐ = 4.1) with an N-H carbamate enables this compound to serve as a mechanistic probe for distinguishing between BAC2 (carbonyl addition–elimination) and E1cB (elimination–addition) hydrolysis pathways [1]. Under alkaline conditions (pH 10–12), the compound can partition between the two mechanisms depending on the solvent and nucleophile environment, providing a diagnostic tool for physical organic chemistry investigations of carbamate reactivity. This mechanistic versatility is not accessible with N,N-disubstituted carbamates, which are constrained to the BAC2 pathway due to the absence of an ionizable N–H proton, making the ethyl N-(2,4-dinitrophenoxy)carbamate uniquely suited for fundamental mechanistic studies [2].

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